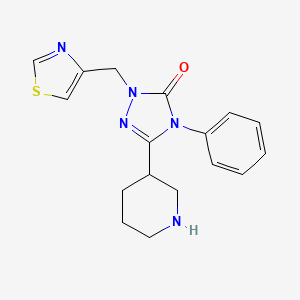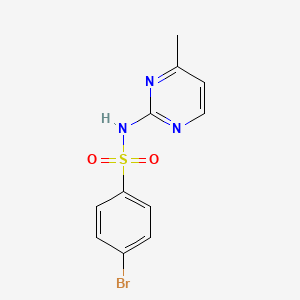![molecular formula C29H21BrN2O2 B5457669 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5457669.png)
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate, also known as BBIVB, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been shown to have biochemical and physiological effects that are relevant to its potential applications in scientific research. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the initiation and maintenance of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective compound for use in scientific research. However, one limitation of using 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapies for cancer and inflammatory diseases. Another direction is to optimize its use in lab experiments, which could lead to the development of more efficient and accurate screening methods for potential drug candidates. Additionally, 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate could be studied for its potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate can be synthesized through a multi-step process that involves the reaction of 2-bromobenzylamine with 2-nitrobenzaldehyde to form 2-(2-bromobenzyl)-1H-benzimidazole. This intermediate is then reacted with 4-fluorobenzoic acid and triethylamine to form 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has also been studied for its anti-inflammatory activity, as it has been shown to reduce inflammation in animal models of acute lung injury and sepsis.
Eigenschaften
IUPAC Name |
[(E)-2-[1-[(2-bromophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21BrN2O2/c30-24-16-8-7-15-23(24)20-32-26-18-10-9-17-25(26)31-28(32)19-27(21-11-3-1-4-12-21)34-29(33)22-13-5-2-6-14-22/h1-19H,20H2/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPCUQHCAALUEG-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Br)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Br)/OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)
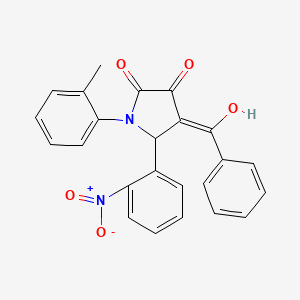
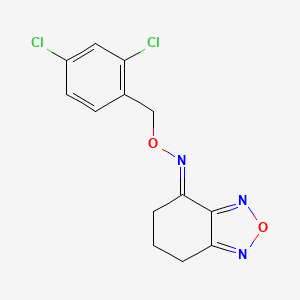

![1-{[rel-(4aS,8aR)-2-oxo-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5457617.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5457624.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5457640.png)
![3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5457644.png)
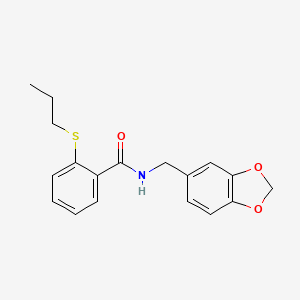
![N-(tert-butyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457677.png)
![7-{[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5457689.png)

